molecular formula C11H13NO3 B3276671 5-Amino-5-oxo-3-phenylpentanoic acid CAS No. 6456-86-6

5-Amino-5-oxo-3-phenylpentanoic acid

Cat. No.: B3276671
CAS No.: 6456-86-6
M. Wt: 207.23 g/mol
InChI Key: UGYMJTSIRXZBIB-UHFFFAOYSA-N
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Description

5-Amino-5-oxo-3-phenylpentanoic acid, also known as AOPP, is a promising compound that has recently gained interest in various fields of research due to its unique properties and potential applications. It is a derivative of 5-aminopentanoic acid, a δ-amino acid comprising pentanoic acid with an amino substituent at C-5 .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO3 . The average mass is 207.23 g/mol . The structure of this compound is not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Amino Acids

    5-Amino-5-oxo-3-phenylpentanoic acid and its derivatives play a role in the synthesis of specific amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in certain toxins like AM-toxins. These compounds are synthesized through a series of chemical reactions including hydrolysis and decarboxylation processes (Shimohigashi, Lee, & Izumiya, 1976).

  • Investigation in Medical Research

    Derivatives of this compound have been used to study the stereochemistry of binding to HIV-1 protease, with variations in the isomers showing differing potencies in inhibiting the protease (Raju & Deshpande, 1991).

Chemical Interactions and Modifications

  • Modifications in Enzymatic Reactions

    The compound has been examined in the context of enzymatic reactions, such as its interaction with pyruvate kinase, where it is shown to modify specific amino acids through alkylation processes (Chalkley & Bloxham, 1976).

  • Complex Formation in Chemistry

    The formation of W(CO)5 complexes with 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid derivatives, including the this compound, is studied for developing new IR-detectable metal–carbonyl tracers for the amino function. This research highlights the compound's utility in forming stable complexes with significant applications in spectroscopy and electrochemistry (Kowalski et al., 2009).

Mechanism of Action

Target of Action

The primary target of 5-Amino-5-oxo-3-phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function or activity

Biochemical Pathways

Given its target, it may influence the metabolic pathways involving aromatic amino acids . .

Result of Action

Given its potential antioxidant properties , it might help neutralize harmful free radicals in the body, thereby preventing cellular damage.

Properties

IUPAC Name

5-amino-5-oxo-3-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMJTSIRXZBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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